molecular formula C32H35N3O4 B1668384 CEP-7055 CAS No. 402857-58-3

CEP-7055

カタログ番号: B1668384
CAS番号: 402857-58-3
分子量: 525.6 g/mol
InChIキー: UHEBDUAFKQHUBV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

Key Structural Features:

ComponentRole in Chemical Reactivity
Pyrrolocarbazole coreBinds ATP pocket of VEGF-R kinases via π-π and hydrophobic interactions .
C3-(isopropylmethoxy) groupEnhances selectivity for VEGF-R2 (KDR) kinase .
N,N-dimethyl glycine esterIncreases solubility and oral absorption .

Biochemical Kinase Inhibition

This compound’s active metabolite, CEP-5214, directly inhibits VEGF-R tyrosine kinases through competitive ATP binding .

Kinase Inhibition Profile :

Kinase TargetIC₅₀ (nM)Mechanism of Inhibition
VEGF-R2 (KDR)18Blocks ATP binding, preventing autophosphorylation.
VEGF-R1 (FLT-1)12Inhibits ligand-dependent signaling.
VEGF-R3 (FLT-4)17Reduces lymphangiogenesis pathways.
  • Reaction Specificity : CEP-5214 shows >100-fold selectivity for VEGF-Rs over unrelated kinases (e.g., EGFR, PDGFR) .

Metabolic Activation

In vivo, this compound undergoes hydrolysis to release CEP-5214 :

  • Reaction :
    This compound (ester) + H₂O → CEP-5214 (active) + N,N-dimethyl glycine

  • Catalysis : Hydrolysis is mediated by esterases in the liver and plasma.

  • Pharmacokinetics :

    • Peak plasma concentration of CEP-5214 occurs 1–2 hours post-administration .

    • Oral bioavailability of this compound in mice: >60% .

Inhibition of VEGF-Induced Signaling

CEP-5214 disrupts VEGF-R2 phosphorylation in endothelial cells:

  • Reaction :
    VEGF binding → VEGF-R2 dimerization → CEP-5214 binds ATP site → Blocks tyrosine kinase activation .

  • Cellular Assay Data :

    • IC₅₀ for VEGF-R2 phosphorylation in HUVECs: 10 nM .

    • Inhibition of VEGF-induced plasma extravasation in rats: ED₅₀ = 20 mg/kg .

Anti-Angiogenic Effects in Preclinical Models

This compound’s chemical activity translates to functional outcomes:

  • Matrigel Implant Assay : 82% inhibition of neovascularization at 23.8 mg/kg .

  • Tumor Xenograft Models :

    Tumor ModelMax Inhibition vs. Control
    U87MG glioblastoma90%
    HT-29 colon carcinoma75%
  • Mechanistic Correlation : Reduced microvessel density (22–38%) via CD34/Factor VIII staining .

Reversibility and Toxicity Profile

  • Reaction Reversibility : VEGF-R2 phosphorylation resumes 24 hours after this compound withdrawal .

  • Tolerability : No significant toxicity observed in chronic dosing (up to 65 days) .

類似化合物との比較

生物活性

CEP-7055 is a novel compound developed as a potent inhibitor of vascular endothelial growth factor receptor (VEGF-R) tyrosine kinases. It is recognized for its antiangiogenic properties and antitumor efficacy, making it a significant candidate in cancer therapy. This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy in preclinical studies, and potential clinical applications.

This compound functions primarily by inhibiting the VEGF-VEGF receptor signaling pathway, which is crucial for angiogenesis—the formation of new blood vessels from existing ones. This process is often exploited by tumors to secure nutrients and oxygen for growth. The compound specifically targets the following VEGF receptors:

  • VEGF-R1/FLT-1
  • VEGF-R2/KDR
  • VEGF-R3/FLT-4

In biochemical assays, this compound demonstrated impressive inhibitory potency with IC50 values of approximately 18 nM for VEGF-R2, 12 nM for VEGF-R1, and 17 nM for VEGF-R3 .

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits VEGF-stimulated autophosphorylation in human umbilical vein endothelial cells (HUVECs) with an IC50 of around 10 nM. Additionally, it has been shown to inhibit capillary tube formation on Matrigel, indicating its potential to disrupt angiogenesis at low nanomolar concentrations .

In Vivo Studies

Tumor Models:
this compound has been tested in various murine models, demonstrating significant antitumor activity across multiple cancer types. Key findings include:

  • A375 Melanomas: Significant tumor growth inhibition.
  • U251MG and U87MG Glioblastomas: Marked reductions in tumor volume.
  • MCF-7 Breast Carcinomas: Effective in reducing tumor size and metastasis .

Table 1: Summary of Antitumor Efficacy in Various Models

Tumor TypeModel TypeDose (mg/kg)% Inhibition
A375 MelanomaSubcutaneous23.850–90%
U251MG GlioblastomaSubcutaneous23.860%
MCF-7 Breast CarcinomaSubcutaneous11.9–23.855%
ASPC-1 Pancreatic CarcinomaOrthotopic23.870%

Antiangiogenic Activity

This compound's antiangiogenic effects were assessed using rat aortic ring assays and HUVEC cultures. The compound exhibited dose-dependent inhibition of microvessel growth and capillary tube formation, affirming its role as a potent antiangiogenic agent .

Safety and Tolerability

In preclinical studies involving chronic administration (up to 65 days), this compound was well tolerated with no significant toxicity observed. This safety profile is crucial for its progression into clinical trials .

Clinical Implications

Given its potent biological activity and favorable safety profile, this compound has progressed into Phase I clinical trials for cancer patients. The ongoing research aims to evaluate its efficacy in combination with other therapeutic agents, particularly in solid tumors where angiogenesis plays a pivotal role in disease progression .

特性

CAS番号

402857-58-3

分子式

C32H35N3O4

分子量

525.6 g/mol

IUPAC名

3-[14-oxo-7-(propan-2-yloxymethyl)-3,13-diazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(16),2(10),4(9),5,7,11(15),17,19,21-nonaen-3-yl]propyl 2-(dimethylamino)acetate

InChI

InChI=1S/C32H35N3O4/c1-19(2)39-18-20-10-11-26-23(14-20)29-25-16-33-32(37)30(25)28-22-9-6-5-8-21(22)15-24(28)31(29)35(26)12-7-13-38-27(36)17-34(3)4/h5-6,8-11,14,19H,7,12-13,15-18H2,1-4H3,(H,33,37)

InChIキー

UHEBDUAFKQHUBV-UHFFFAOYSA-N

SMILES

CC(C)OCC1=CC2=C(C=C1)N(C3=C2C4=C(C5=C3CC6=CC=CC=C65)C(=O)NC4)CCCOC(=O)CN(C)C

正規SMILES

CC(C)OCC1=CC2=C(C=C1)N(C3=C2C4=C(C5=C3CC6=CC=CC=C65)C(=O)NC4)CCCOC(=O)CN(C)C

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>5 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

CEP 7055
CEP-7055
CEP7055
N,N-dimethylglycine 3-(5,6,7,13-tetrahydro-9-((1-methylethoxy)methyl)-5-oxo-12H-indeno(2,1-a)pyrrolo(3,4-c)carbazol-12-yl)propyl este

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CEP-7055
Reactant of Route 2
Reactant of Route 2
CEP-7055
Reactant of Route 3
Reactant of Route 3
CEP-7055
Reactant of Route 4
Reactant of Route 4
CEP-7055
Reactant of Route 5
Reactant of Route 5
CEP-7055
Reactant of Route 6
Reactant of Route 6
CEP-7055

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。